![molecular formula C13H16F3NO B156712 3'-Trifluoromethyl-2-methylvaleranilide CAS No. 1939-26-0](/img/structure/B156712.png)
3'-Trifluoromethyl-2-methylvaleranilide
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Overview
Description
3’-Trifluoromethyl-2-methylvaleranilide is a chemical compound with the molecular formula C13H16F3NO . It has an average mass of 259.267 Da and a monoisotopic mass of 259.118408 Da .
Molecular Structure Analysis
The molecular structure of 3’-Trifluoromethyl-2-methylvaleranilide consists of a valeranilide backbone with a trifluoromethyl group at the 3’ position and a methyl group at the 2 position . More detailed structural information or 3D models were not found in the retrieved sources.Chemical Reactions Analysis
Specific chemical reactions involving 3’-Trifluoromethyl-2-methylvaleranilide are not detailed in the retrieved sources. Trifluoromethyl groups are known to be involved in various chemical reactions, but the specifics would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Trifluoromethyl-2-methylvaleranilide are not fully detailed in the retrieved sources. The compound has a molecular weight of 259.267 .Scientific Research Applications
Transition Metal-Mediated Trifluoromethylation Reactions
The trifluoromethyl group in 3’-Trifluoromethyl-2-methylvaleranilide can be used in transition metal-mediated trifluoromethylation reactions . These reactions involve the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Redox Potentials
Trifluoromethyl-containing compounds like 3’-Trifluoromethyl-2-methylvaleranilide can be used to study redox potentials . The oxidation/reduction process of these compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Drug Research and Development
More than 20% of pharmaceutical and agrochemical products contain fluorine compounds . The trifluoromethyl group in 3’-Trifluoromethyl-2-methylvaleranilide can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of these products .
Functional Materials
Trifluoromethyl-containing compounds are also used in the research and development of functional materials . The unique properties of the trifluoromethyl group can contribute to the performance of these materials .
Mechanistic Studies on Trifluoromethylation Reactions
The redox potentials of trifluoromethyl-containing compounds like 3’-Trifluoromethyl-2-methylvaleranilide provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Trifluoromethylation of Carbon-Centered Radical Intermediates
The trifluoromethyl group plays an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various organic compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKDVJCJDLPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethyl-2-methylvaleranilide | |
CAS RN |
1939-26-0 |
Source
|
Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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